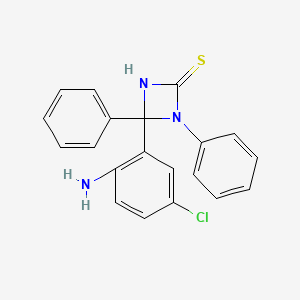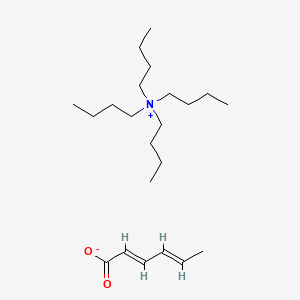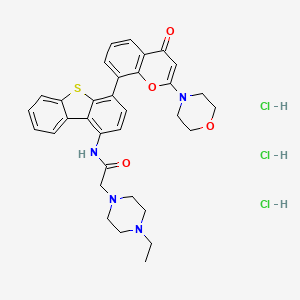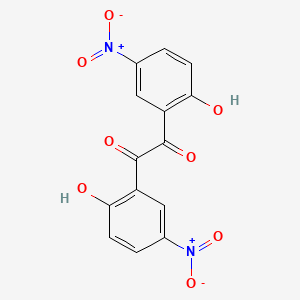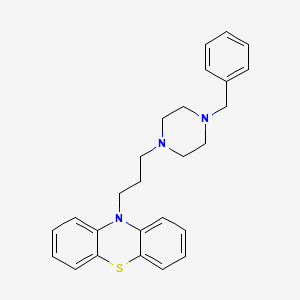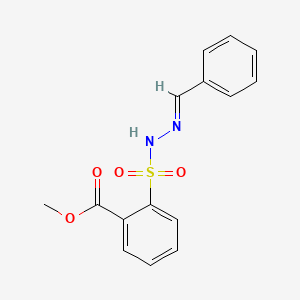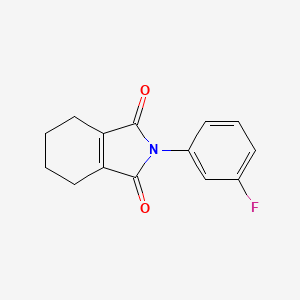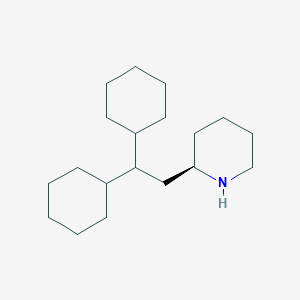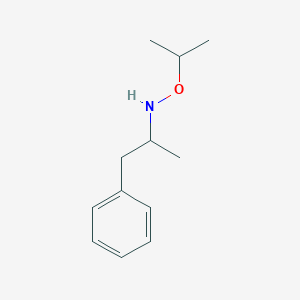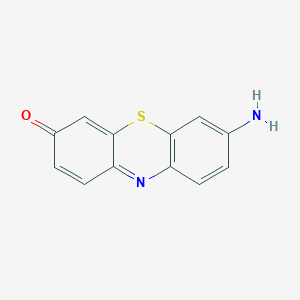
Thionolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thionolin is a chemical compound known for its unique properties and applications in various fields. It is primarily used as an analytical reagent due to its ability to undergo specific redox reactions. This compound has been studied extensively for its potential in detecting and titrating various ions in solution.
準備方法
Synthetic Routes and Reaction Conditions: Thionolin can be synthesized through a series of chemical reactions involving the halogenation of precursor compounds. The process typically involves the use of chlorine or bromine water in ethanolic solution, which converts the precursor into tetrahalogenated products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction.
化学反応の分析
Types of Reactions: Thionolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its redox potential.
Reduction: It can also be reduced, which is useful in analytical applications.
Substitution: Halogenation reactions are common, where chlorine or bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chlorine or bromine water.
Reduction: Reducing agents like Sn2+, Ti3+, and Cr2+ are used in the presence of this compound.
Substitution: Halogenation is carried out using chlorine or bromine in ethanolic solution.
Major Products Formed:
Tetrahalogenated Products: Formed during halogenation reactions.
Redox Products: Various oxidation and reduction products depending on the reaction conditions.
科学的研究の応用
Thionolin has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical reagent for detecting and titrating ions such as Sn2+, Ti3+, and Cr2+.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in industrial processes requiring precise ion detection and titration.
作用機序
Thionolin exerts its effects through specific redox reactions. It can undergo oxidation and reduction, which makes it useful for detecting and titrating various ions. The molecular targets include ions such as Sn2+, Ti3+, and Cr2+, and the pathways involved are primarily redox reactions .
類似化合物との比較
Thionin: Another compound with antimicrobial properties, found in plants.
Methylene Blue: A compound with similar redox properties used in various applications.
Uniqueness: Thionolin is unique due to its specific redox potential and its ability to selectively detect and titrate certain ions in the presence of others. This makes it particularly valuable in analytical chemistry .
特性
CAS番号 |
3773-36-2 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
InChIキー |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



